N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core, an imidazole ring, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.
Properties
IUPAC Name |
N-butyl-3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-4-5-11-25-23(30)17-7-6-8-18(14-17)28-13-12-26-24(28)33-16-22(29)27-20-15-19(31-2)9-10-21(20)32-3/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTYQIKDZRURFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the attachment of the dimethoxyphenyl group, and the final coupling with the benzamide core. Common reagents used in these reactions include dimethoxybenzene, imidazole, and various coupling agents such as DCC (dicyclohexylcarbodiimide) and EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic molecule with potential applications in various scientific and medical fields. This article explores its applications, supported by data tables and relevant case studies.
Basic Information
- Molecular Formula : C27H31N5O5S
- Molecular Weight : 537.6 g/mol
- CAS Number : 1095323-83-3
Structural Insights
The structure of this compound includes a benzamide moiety, an imidazole ring, and a sulfanyl group, which may contribute to its biological activity and therapeutic potential.
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are often associated with a variety of biological activities, including anti-inflammatory and anti-cancer properties.
Case Study: Anti-Cancer Activity
Research has indicated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, studies on related imidazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines.
Biological Imaging
The compound's unique structure allows for potential applications in molecular imaging techniques. Its ability to bind selectively to biological targets could facilitate the development of imaging agents that enhance the visibility of tumors or other pathological conditions.
Data Table: Imaging Potential
| Property | Value |
|---|---|
| Binding Affinity | High (specific targets) |
| Imaging Modality | PET/SPECT |
| Targeted Pathway | Tumor metabolism |
Material Science
Due to its chemical stability and unique properties, this compound may also find applications in material science, particularly in the development of smart materials or sensors that respond to environmental stimuli.
Case Study: Sensor Development
Recent advancements in sensor technology have explored the use of imidazole-based compounds as sensing elements for detecting various analytes. The incorporation of this compound into sensor matrices could enhance sensitivity and selectivity.
Mechanism of Action
The mechanism of action of N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A structurally related compound with psychoactive properties.
Imidazole derivatives: Compounds with similar imidazole rings, used in various pharmaceutical applications.
Benzamide derivatives: Compounds with benzamide cores, known for their therapeutic properties.
Uniqueness
N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is unique due to its combination of structural features, including the dimethoxyphenyl group, imidazole ring, and benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-butyl-3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 537.6 g/mol. The compound features a butyl group, an imidazole ring, and a dimethoxyphenyl moiety, which are critical for its biological interactions.
Antitumor Activity
Research indicates that imidazole derivatives, including compounds similar to this compound, exhibit significant antitumor properties. A study demonstrated that structural modifications in imidazole derivatives can enhance their cytotoxic effects against various cancer cell lines . The presence of the butyl group and the dimethoxyphenyl substituent may contribute to improved interaction with biological targets.
Antimicrobial Properties
Imidazole derivatives have also been recognized for their antimicrobial activity. The mechanism often involves interference with microbial cellular processes such as DNA replication and protein synthesis. Compounds that share structural similarities with this compound have shown promising results against a range of bacterial strains .
Mechanistic Studies
The biological mechanisms underlying the activity of this compound can be elucidated through computational studies. Density Functional Theory (DFT) calculations have been employed to analyze the electronic properties and stability of imidazole derivatives. For instance, the optimized molecular parameters indicate strong non-covalent interactions that facilitate binding to target proteins .
Data Table: Biological Activity Summary
Case Studies
- Antitumor Efficacy : A study on related imidazole compounds found that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. This suggests potential for further development into therapeutic agents .
- Antimicrobial Testing : In vitro assays demonstrated that compounds similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations below 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
